Ethyl (4-ethoxybutoxy)acetate

Catalog No.
S13156892
CAS No.
3938-92-9
M.F
C10H20O4
M. Wt
204.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (4-ethoxybutoxy)acetate

CAS Number

3938-92-9

Product Name

Ethyl (4-ethoxybutoxy)acetate

IUPAC Name

ethyl 2-(4-ethoxybutoxy)acetate

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

InChI

InChI=1S/C10H20O4/c1-3-12-7-5-6-8-13-9-10(11)14-4-2/h3-9H2,1-2H3

InChI Key

NCIOMUMYOHMWLR-UHFFFAOYSA-N

Canonical SMILES

CCOCCCCOCC(=O)OCC

Ethyl (4-ethoxybutoxy)acetate is an organic compound classified as an ester, characterized by its molecular formula C10H20O4C_{10}H_{20}O_4 and a molecular weight of approximately 204.27 g/mol. This compound appears as a colorless to pale yellow liquid with a sweet odor. It is soluble in organic solvents and exhibits moderate volatility, making it suitable for various applications in industrial and laboratory settings.

Typical of esters:

  • Hydrolysis: In the presence of water, it can hydrolyze to yield the corresponding alcohol (4-ethoxybutanol) and acetic acid.
  • Transesterification: It can react with alcohols in the presence of an acid catalyst to form new esters.
  • Esterification: Ethyl (4-ethoxybutoxy)acetate can be synthesized through the reaction of acetic acid with 4-ethoxybutanol, typically in the presence of a dehydrating agent or catalyst.

Ethyl (4-ethoxybutoxy)acetate can be synthesized through several methods:

  • Esterification Reaction: This is the most common method involving the reaction of 4-ethoxybutanol with acetic acid. The reaction typically requires heat and may use a catalyst such as sulfuric acid to promote ester formation.
    4 Ethoxybutanol+Acetic AcidEthyl 4 ethoxybutoxy acetate+Water\text{4 Ethoxybutanol}+\text{Acetic Acid}\rightarrow \text{Ethyl 4 ethoxybutoxy acetate}+\text{Water}
  • Transesterification: This involves reacting an existing ester with alcohol in the presence of a base or acid catalyst to produce ethyl (4-ethoxybutoxy)acetate.
  • Direct Alkylation: An alternative synthetic route may involve direct alkylation processes that introduce the ethoxy group into a suitable precursor compound.

Ethyl (4-ethoxybutoxy)acetate has various applications, including:

  • Solvent: It is commonly used as a solvent in coatings, inks, and adhesives due to its ability to dissolve a wide range of substances.
  • Intermediate: The compound serves as an intermediate in the synthesis of other chemicals and materials.
  • Additive: It can be used as an additive in formulations to enhance properties such as stability and performance.

Several compounds share structural similarities with ethyl (4-ethoxybutoxy)acetate. These include:

Compound NameMolecular FormulaKey Characteristics
Ethyl AcetateC4H8O2C_4H_8O_2Common solvent; low toxicity; widely used
Butyl AcetateC6H12O2C_6H_{12}O_2Higher boiling point; used in coatings
2-Ethoxyethyl AcetateC6H12O3C_6H_{12}O_3Used as a solvent; moderate volatility
Diethylene Glycol Monoethyl EtherC6H14O3C_6H_{14}O_3Used in coatings; low toxicity

Uniqueness

Ethyl (4-ethoxybutoxy)acetate's uniqueness lies in its specific structure that combines both ethyl and butoxy groups, which may impart distinct solubility and reactivity characteristics compared to other esters. Its potential applications in niche markets make it valuable for specific industrial uses where traditional solvents may not suffice.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Exact Mass

204.13615911 g/mol

Monoisotopic Mass

204.13615911 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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